2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one
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Overview
Description
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one is a chemical compound with a unique structure that includes a dimethylamino group and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one typically involves the reaction of dimethylamine with a suitable precursor, such as a cyclohexanone derivative. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which reacts with the cyclohexanone derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: A similar compound with an indanone ring instead of a cyclohexanone ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a dimethylamino group and a different aromatic structure.
Uniqueness
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one is unique due to its specific structure, which includes a cyclohexanone ring and a dimethylamino group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-11(2)6-5-10(13)9(7-11)8-12(3)4/h8H,5-7H2,1-4H3/b9-8- |
InChI Key |
HILXEKZYGTYIEG-HJWRWDBZSA-N |
Isomeric SMILES |
CC1(CCC(=O)/C(=C\N(C)C)/C1)C |
Canonical SMILES |
CC1(CCC(=O)C(=CN(C)C)C1)C |
Origin of Product |
United States |
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